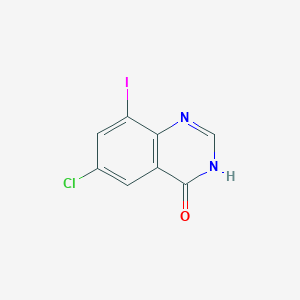

6-chloro-8-iodo-4(3H)-Quinazolinone

Description

Structure

3D Structure

Properties

CAS No. |

101581-08-2 |

|---|---|

Molecular Formula |

C8H4ClIN2O |

Molecular Weight |

306.49 g/mol |

IUPAC Name |

6-chloro-8-iodo-3H-quinazolin-4-one |

InChI |

InChI=1S/C8H4ClIN2O/c9-4-1-5-7(6(10)2-4)11-3-12-8(5)13/h1-3H,(H,11,12,13) |

InChI Key |

LVLQEQAIIKLAFB-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C2=C1C(=O)NC=N2)I)Cl |

Origin of Product |

United States |

Pharmacological Exploration and Biological Target Identification of 6 Chloro 8 Iodo 4 3h Quinazolinone Derivatives

Anticancer Activity of Quinazolinone Scaffolds

Quinazolinone derivatives have emerged as a promising class of anticancer agents, with several compounds approved for clinical use and many others in preclinical and clinical development. researchgate.netnih.gov Their therapeutic potential stems from their ability to interact with various molecular targets involved in cancer cell proliferation, survival, and metastasis. mdpi.comresearchgate.net The versatility of the quinazolinone core allows for the design and synthesis of derivatives that can target specific pathways with high potency and selectivity. nih.gov

In Vitro Cytotoxicity Studies against Cancer Cell Lines

The cytotoxic potential of quinazolinone derivatives against various cancer cell lines is an active area of research. Halogenated quinazolinones, in particular, have demonstrated significant anticancer activity. While specific data for 6-chloro-8-iodo-4(3H)-quinazolinone is limited, studies on structurally related compounds provide insights into their potential efficacy.

Derivatives of 4(3H)-quinazolinone have been evaluated against a panel of human cancer cell lines, including MCF-7 (breast adenocarcinoma), HEPG2 (hepatocellular carcinoma), HCT116 (colorectal carcinoma), A549 (lung carcinoma), PC-3 (prostate carcinoma), and SMMC-7721 (hepatocellular carcinoma). Halogen-substituted 4(3H)-quinazolinones have shown significant inhibitory effects in the micromolar range against cell lines such as MCF-7. researchgate.net For instance, a novel 4-anilinoquinazoline (B1210976) derivative, DW-8, demonstrated potent anticancer efficacy against colorectal cancer cell lines HCT116, HT29, and SW620 with IC50 values of 8.50 ± 2.53 µM, 5.80 ± 0.92 µM, and 6.15 ± 0.37 µM, respectively. mdpi.com Another study on plastoquinone (B1678516) analogues showed notable cytotoxicity of a compound designated as AQ-12 towards HCT-116 (IC50 = 5.11 ± 2.14 μM) and MCF-7 (IC50 = 6.06 ± 3.09 μM) cells. nih.gov

The cytotoxic mechanism of quinazoline (B50416) derivatives often involves the induction of apoptosis and cell cycle arrest. For example, one compound was found to cause cell cycle arrest at the G2/M phase and induce apoptosis. nih.gov The presence of halogen atoms like chlorine and iodine can enhance the lipophilicity and reactivity of the molecule, potentially leading to improved cellular uptake and interaction with biological targets.

| Cell Line | Cancer Type | Reported IC50 Values for Related Quinazolinone Derivatives |

| MCF-7 | Breast Adenocarcinoma | Significant inhibition in micromolar ranges reported for halogen-substituted derivatives. researchgate.net AQ-12: 6.06 ± 3.09 μM. nih.gov |

| HEPG2 | Hepatocellular Carcinoma | Data on specific 6-chloro-8-iodo derivatives is not readily available. |

| HCT116 | Colorectal Carcinoma | DW-8: 8.50 ± 2.53 µM. mdpi.com AQ-12: 5.11 ± 2.14 μM. nih.gov |

| A549 | Lung Carcinoma | Cytotoxicity of some quinazoline derivatives has been evaluated. nih.gov |

| PC-3 | Prostate Carcinoma | Cytotoxicity of some quinazoline derivatives has been evaluated. |

| SMMC-7721 | Hepatocellular Carcinoma | Data on specific 6-chloro-8-iodo derivatives is not readily available. |

Antimicrobial Research of Halogenated Quinazolinone Derivatives

Halogenated quinazolinones have emerged as a promising class of antimicrobial agents with a broad spectrum of activity against various pathogenic bacteria.

Antibacterial Efficacy and Spectrum of Activity

The introduction of halogens into the quinazolinone scaffold has been shown to significantly enhance antibacterial activity.

Derivatives of 6,8-dihalogenated-4(3H)-quinazolinone have demonstrated notable efficacy against Gram-positive bacteria. For instance, a series of 6,8-dibromo-4(3H)quinazolinone derivatives were screened for their antibacterial activity. nih.gov One of the synthesized compounds exhibited a Minimum Inhibitory Concentration (MIC) of 25 µg/ml against Staphylococcus aureus and Bacillus cereus. nih.gov The quinazolinone scaffold has been identified as a new class of orally bioavailable anti-MRSA (Methicillin-resistant Staphylococcus aureus) antibacterials. nih.gov Furthermore, Bacillus subtilis has also been shown to be susceptible to certain quinazolinone derivatives. samipubco.com

| Gram-Positive Bacterium | Reported Activity of Halogenated Quinazolinone Derivatives |

| Staphylococcus aureus | A 6,8-dibromo derivative showed an MIC of 25 µg/ml. nih.gov |

| MRSA | Quinazolinones are recognized as a new class of anti-MRSA agents. nih.gov |

| Bacillus subtilis | Susceptible to certain quinazolinone derivatives. samipubco.com |

The antibacterial spectrum of halogenated quinazolinones extends to Gram-negative bacteria. In the same study of 6,8-dibromo-4(3H)quinazolinone derivatives, one compound displayed potent activity against Escherichia coli with an MIC of 1.56 µg/ml. nih.gov However, activity against Pseudomonas aeruginosa was weaker, with an MIC of 25 µg/ml. nih.gov A separate study highlighted a quinazoline-based compound that enhances the efficacy of colistin (B93849) against Salmonella enterica. nih.gov This suggests a potential synergistic effect or a mechanism to overcome resistance in Gram-negative pathogens.

| Gram-Negative Bacterium | Reported Activity of Halogenated Quinazolinone Derivatives |

| Escherichia coli | A 6,8-dibromo derivative showed an MIC of 1.56 µg/ml. nih.gov |

| Pseudomonas aeruginosa | A 6,8-dibromo derivative showed an MIC of 25 µg/ml. nih.gov |

| Salmonella enteritidis | A quinazoline-based compound enhanced colistin efficacy against Salmonella enterica. nih.gov |

The antibacterial effects of quinazolinone derivatives are attributed to several mechanisms of action. One of the key proposed mechanisms is the inhibition of penicillin-binding proteins (PBPs), which are crucial enzymes in bacterial cell wall synthesis. nih.gov Specifically, certain quinazolinones have been shown to bind to the allosteric site of PBP2a in MRSA, a protein that confers resistance to β-lactam antibiotics. nih.gov This binding event can lead to the opening of the PBP2a active site, making it susceptible to inhibition and ultimately impairing cell wall biosynthesis. nih.gov

Another proposed mechanism involves the interaction with the bacterial cell wall and DNA. Some studies suggest that these compounds can disrupt the integrity of the bacterial cell membrane and may also interfere with DNA replication or repair processes, contributing to their bactericidal or bacteriostatic effects.

Antifungal Properties and Modes of Action (e.g., Candida albicans, Aspergillus niger, Fusarium graminearum)

Derivatives of the quinazolinone skeleton have demonstrated significant potential as antifungal agents. While direct studies on this compound are limited, research on closely related halogenated analogs provides valuable insights into its probable antifungal activities.

For instance, a series of novel 6,8-dibromo-4(3H)quinazolinone derivatives have been synthesized and evaluated for their antifungal properties. researchgate.netresearchgate.net One particular derivative, 2-(4-(2-phenyl-6,8-dibromo-4-oxo-(4H)quinazolin-3-yl)-N-methyl thioamido benzoic acid hydrazide, exhibited potent in vitro antifungal activity with Minimum Inhibitory Concentrations (MICs) of 0.78 µg/mL against Candida albicans and 0.097 µg/mL against Aspergillus flavus. researchgate.net Another study highlighted that various 2-styryl 4(3H)-quinazolinone analogs were active against C. albicans.

Furthermore, antifungal activity has been observed in other halogenated quinoline (B57606) derivatives against agriculturally significant fungi. For example, a series of 6-(tert-butyl)-8-chloro-2,3-dimethyl quinoline derivatives were tested in vitro against phytopathogenic fungi, including Fusarium graminearum, with most of the compounds displaying good inhibitory activity at a concentration of 100 µg/mL. nih.gov Research on 4(3H)-quinazolinone derivatives has also shown activity against Aspergillus niger. The antifungal activities of some quinazolinone derivatives are presented in the table below.

Table 1: Antifungal Activity of Selected Quinazolinone Derivatives

| Compound/Derivative | Fungal Strain | Activity (MIC/EC50) | Reference |

|---|---|---|---|

| 2-(4-(2-phenyl-6,8-dibromo-4-oxo-(4H)quinazolin-3-yl)-N-methyl thioamido benzoic acid hydrazide) | Candida albicans | 0.78 µg/mL | researchgate.net |

| 2-(4-(2-phenyl-6,8-dibromo-4-oxo-(4H)quinazolin-3-yl)-N-methyl thioamido benzoic acid hydrazide) | Aspergillus flavus | 0.097 µg/mL | researchgate.net |

Antitubercular Investigations (e.g., Mycobacterium tuberculosis)

The quinazoline scaffold has been identified as a promising framework for the development of new antitubercular agents. Several quinazoline derivatives have been synthesized and shown to possess antimycobacterial activity against various strains, including Mycobacterium tuberculosis. ijfans.org

A significant finding in the structure-activity relationship of these compounds is the role of halogen substitution. A review of quinazolinone derivatives with antimicrobial activity highlighted that the substitution of the main aromatic ring of quinazolinone with iodine at the 6 and 8 positions significantly enhanced antibacterial activity. nih.gov This suggests that this compound derivatives are strong candidates for potent antitubercular activity.

Further supporting this, studies on other chlorinated heterocyclic compounds, such as 6-chloro-2-methoxy-9-substituted acridines, have demonstrated potential antitubercular activity, with some analogs showing 100% inhibition of the virulent M. tuberculosis H37Rv strain at a concentration of 6.25 µg/mL. google.com While direct data on the specified iodo-chloro derivative is not available, the existing evidence strongly supports the investigation of this compound class for its antitubercular properties.

Anti-inflammatory Research

Quinazolinone derivatives have been extensively investigated for their anti-inflammatory properties. bioworld.com Research has shown that specific substitutions on the quinazolinone ring can lead to potent anti-inflammatory effects, often with reduced gastrointestinal side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).

In Vitro and In Vivo Models of Anti-inflammatory Activity

The anti-inflammatory potential of quinazolinone derivatives has been demonstrated in various preclinical models. A prominent in vivo model used for evaluating anti-inflammatory activity is the carrageenan-induced rat paw edema test. In this model, the ability of a compound to reduce the swelling in a rat's paw after the injection of carrageenan, an inflammatory agent, is measured.

A study on novel 6,8-dibromo-4(3H)-quinazolinone derivatives revealed that several compounds exhibited promising anti-inflammatory and analgesic activities in experimental animals. The research synthesized a series of these compounds and tested their ability to inhibit inflammation. The results from the carrageenan-induced paw edema assay for some of these derivatives are summarized in the table below.

Table 2: Anti-inflammatory Activity of Selected 6,8-dibromo-4(3H)-quinazolinone Derivatives in Carrageenan-Induced Paw Edema in Rats

| Compound | Dose | Time after Carrageenan Injection (hours) | % Inhibition of Edema | Reference |

|---|---|---|---|---|

| Indomethacin (Standard) | 10 mg/kg | 1 | 45.2 | |

| Compound A | 100 mg/kg | 1 | 35.8 | |

| Compound B | 100 mg/kg | 1 | 31.1 |

Note: The specific compound structures from the reference are denoted as Compound A, B, and C for illustrative purposes.

Enzyme Inhibition Studies beyond Cancer Targets

The biological activities of quinazolinone derivatives are often attributed to their ability to interact with and inhibit specific enzymes. Beyond their well-known role as anticancer agents targeting kinases, these compounds have been explored as inhibitors of other enzymes, such as carbonic anhydrases and as modulators of ion channels.

Carbonic Anhydrase (CA) Inhibition

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. They are involved in numerous physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and certain types of cancer.

A series of quinazolinone derivatives have been synthesized and evaluated as inhibitors of human carbonic anhydrase-II (hCA-II). The study found that several of these analogs demonstrated significant inhibitory activity against hCA-II, with IC50 values in the micromolar range. The table below presents the inhibitory activity of selected quinazolinone derivatives against hCA-II.

Table 3: Inhibitory Activity (IC50) of Selected Quinazolinone Derivatives against hCA-II

| Compound | IC50 (µM) |

|---|---|

| Acetazolamide (Standard) | 0.9 ± 0.07 |

| Derivative 1 | 15.2 ± 0.25 |

| Derivative 2 | 21.8 ± 0.33 |

Note: The specific derivative structures from the reference are denoted as Derivative 1, 2, and 3 for illustrative purposes.

KATP Channel Modulation

ATP-sensitive potassium (KATP) channels are a type of ion channel that couples the metabolic state of a cell to its electrical activity. They are important in various physiological processes, including insulin (B600854) secretion from pancreatic β-cells and the regulation of vascular smooth muscle tone.

Research has indicated that the quinazolinone scaffold may play a role in the modulation of potassium channels. For instance, certain tetrazolo[5,1-b]quinazolinone derivatives have been shown to have potassium channel opening effects on rat mesenteric arteries, with the effects being mediated through ATP-sensitive potassium channels. researchgate.net Additionally, other research has identified a series of quinazolinone derivatives that act as activators of KCNQ potassium channels. While direct evidence for the interaction of this compound with KATP channels is not yet available, the findings from related quinazolinone structures suggest that this is a plausible area for future investigation.

Aldehyde Oxidase Inhibition

Aldehyde oxidase (AOX) is a complex enzyme involved in the metabolism of numerous drugs and foreign compounds, particularly nitrogen-containing heterocyclic compounds. mdpi.com The inhibition of this enzyme can lead to significant drug-drug interactions. Research into the interaction of quinazolinone derivatives with human liver aldehyde oxidase has provided key insights.

Notably, 6-chloroquinazolinone has been identified as an inhibitor of AOX. mdpi.com Unlike many other inhibitors that exhibit a mixed mode of inhibition, 6-chloroquinazolinone was found to be an exclusively competitive inhibitor. mdpi.com This is a significant finding, as competitive inhibition indicates that the compound directly competes with the substrate for the active site of the enzyme. This behavior is consistent with the fact that 6-chloroquinazolinone is also a known substrate for AOX. mdpi.com

Table 1: Inhibition of Human Liver Aldehyde Oxidase by Various Compounds This table provides a comparative look at how different compounds, including a quinazolinone derivative, inhibit the enzyme aldehyde oxidase (AOX). It highlights the mode of inhibition and the potency.

| Compound | Primary Mode of Inhibition | Potency |

|---|---|---|

| 2,6-Dichlorophenolindophenol (DCPIP) | Uncompetitive | Moderate (micromolar) |

| Menadione | Uncompetitive | High (nanomolar) |

| Domperidone | Competitive | Moderate (micromolar) |

| Chlorpromazine | Competitive | High (nanomolar) |

| 6-Chloroquinazolinone | Competitive | N/A |

| Raloxifene | Uncompetitive | N/A |

Data sourced from a study on the inhibition of phthalazine (B143731) oxidation by human aldehyde oxidase. mdpi.com

Other Pharmacological Activities Under Investigation

The versatile 4(3H)-quinazolinone core is a foundation for developing agents with a wide spectrum of therapeutic applications. nih.gov Ongoing research continues to uncover new potential uses for its derivatives.

The 4(3H)-quinazolinone structure is recognized as a promising pharmacophore in the development of antimalarial drugs. nih.govnih.gov The emergence of drug-resistant strains of malaria parasites necessitates a continuous search for new classes of compounds with novel mechanisms of action. The inherent biological activities of quinazolinone derivatives have positioned them as valuable leads for medicinal chemists to explore and develop into new antimalarial agents. nih.gov

Derivatives of quinazolinone have demonstrated significant potential as antiviral agents, targeting critical viral enzymes.

One area of investigation is their activity against the human immunodeficiency virus (HIV). A novel series of quinazolinone derivatives has been identified as allosteric inhibitors of HIV-1 reverse transcriptase-associated Ribonuclease H (RNase H). nih.gov By employing a strategy of bioisosteric replacement, researchers modified a related thienopyrimidinone scaffold to produce highly active quinazolinone inhibitors. nih.gov The introduction of a chlorine atom at the 6-position of the quinazolinone ring was found to be particularly beneficial, yielding some of the most potent compounds in the series. nih.gov

More recently, with the emergence of the COVID-19 pandemic, research has focused on the SARS-CoV-2 main protease (Mpro), a validated target for anti-COVID-19 drugs. capes.gov.br Scientists have identified a series of nonpeptidic, noncovalent quinazolin-4-one inhibitors of SARS-CoV-2 Mpro. capes.gov.br One particular compound, C7, exhibited superior inhibitory activity against the enzyme compared to the parent compound it was based on. capes.gov.br

Table 2: Antiviral Activity of Selected Quinazolinone Derivatives This table summarizes the inhibitory concentrations (IC50) of different quinazolinone derivatives against specific viral targets, demonstrating their potential as antiviral agents.

| Compound/Derivative | Target | Activity (IC₅₀) |

|---|---|---|

| 6-chloro-2-(3,4-dihydroxyphenyl)-quinazolin-4(3H)-one | HIV-1 RNase H | 0.15 µM |

| 2-(3,4-dihydroxyphenyl)-6-methylquinazolin-4(3H)-one | HIV-1 RNase H | 0.41 µM |

| Quinazolin-4-one (Compound C7) | SARS-CoV-2 Mpro | 0.085 µM |

Data sourced from studies on HIV-1 RNase H and SARS-CoV-2 Mpro inhibitors. nih.govcapes.gov.br

The quinazolin-4(3H)-one ring system is a well-established scaffold for compounds with central nervous system activity, including anticonvulsant properties. mdpi.comnih.gov The historical use of methaqualone, a quinazolinone derivative, as a sedative-hypnotic spurred further research into analogues with improved therapeutic profiles. nih.govacs.org

Structure-activity relationship studies have revealed that modifications at positions 2, 3, and 6 of the quinazolinone ring are critical for anticonvulsant potency. acs.orgoup.com Specifically, the 6-chloro derivative of a methaqualone analogue was found to possess remarkable anticonvulsant potency, being significantly more potent than established drugs like phenytoin (B1677684) sodium and troxidone against certain types of seizures. acs.org The presence of a chloro group is thought to enhance lipophilicity, which can positively influence anticonvulsant activity by improving the compound's ability to cross the blood-brain barrier. acs.org Various studies have synthesized and evaluated series of 3-substituted and 2,3-disubstituted quinazolin-4(3H)-ones, with many exhibiting significant protection against chemically induced seizures. nih.govacs.orgoup.com

Table 3: Anticonvulsant Activity of Representative Quinazolinone Derivatives This table shows the effectiveness of different quinazolinone derivatives in providing protection against seizures induced by pentylenetetrazol (PTZ) in preclinical models.

| Derivative Type | Protection against scPTZ-induced seizures |

|---|---|

| S-benzyl ring derivative with electron-withdrawing group (Cl) | 100% |

| S-benzyl ring derivative with electron-donating group (OCH₃) | 100% |

| 3-(2-chloroethyl)carbonylamino derivative | Significant Activity |

| 3-carboxamidino derivative | Significant Activity |

Data sourced from studies on newly synthesized quinazoline analogues. nih.govacs.org

In addition to other CNS activities, the quinazolin-4(3H)-one ring system has been identified as having potential antidepressant effects. nih.govnih.gov This pharmacological activity is another avenue of investigation for this versatile class of heterocyclic compounds, suggesting their potential to modulate neurobiological pathways relevant to depression. nih.gov

Calcilytics are antagonists of the calcium-sensing receptor (CaSR) that can stimulate the release of parathyroid hormone (PTH). acs.orgnih.gov Quinazolinones have emerged as a potent class of CaSR negative allosteric modulators (NAMs), also known as calcilytics. mdpi.com These compounds are being investigated for the treatment of conditions like autosomal dominant hypocalcemia type 1 (ADH1), a disorder caused by activating mutations in the CaSR. mdpi.com

Quinazolinone-derived calcilytics, such as AXT914 and ATF936, have been shown to effectively mitigate the excessive signaling of mutated CaSRs. They are reported to have a higher binding affinity for the CaSR compared to other classes of calcilytics, like amino alcohols. mdpi.com Research indicates that quinazolinone calcilytics interact with a binding site within the transmembrane domain of the CaSR, involving specific hydrophobic amino acid residues. mdpi.com This interaction effectively normalizes the receptor's response to calcium, making these compounds a promising targeted therapy for disorders of calcium homeostasis. mdpi.com

Antioxidant Activity

The therapeutic potential of quinazolinone derivatives has been linked to their ability to counteract oxidative stress. nih.gov Oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases. Antioxidants can mitigate this damage by scavenging free radicals. benthamdirect.com Research into the quinazolinone scaffold has revealed that its derivatives can be potent antioxidants, with their efficacy being significantly influenced by the nature and position of substituents on the quinazoline ring. nih.govmdpi.com

A variety of in vitro assays have been employed to determine the antioxidant capacity of these compounds, including the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, superoxide (B77818) anion radical scavenging assays, and the CUPRAC (cupric reducing antioxidant capacity) assay. benthamdirect.commdpi.com These studies consistently demonstrate that the presence and positioning of hydroxyl (-OH) groups on a phenyl ring attached to the quinazolinone core are critical for potent antioxidant activity. mdpi.com

For instance, studies on 2-phenylquinazolin-4(3H)-ones have shown that dihydroxy-substituted derivatives exhibit the most potent radical scavenging activity. mdpi.com Specifically, compounds with hydroxyl groups at the ortho or para positions of the phenyl ring display significantly higher antioxidant capacity compared to those with a meta-position hydroxyl group. mdpi.com This suggests that the relative position of these functional groups is crucial for their free radical neutralizing ability. In one study, 2-(2,3-dihydroxyphenyl)quinazolin-4(3H)-one was identified as a potent antioxidant with an EC50 value of 7.5 μM in the DPPH assay. mdpi.com

The introduction of other functional groups also modulates the antioxidant potential. While hydroxyl groups are key determinants, the presence of methoxy (B1213986) groups or an additional ethylene (B1197577) linker between the quinazolinone core and a phenolic substituent has also been shown to influence antioxidant effects. mdpi.com Furthermore, some quinazolinone derivatives have demonstrated promising ROS inhibitory activities in cellular assays, indicating their potential to interfere with the biological pathways that generate oxidative stress. benthamdirect.com

While direct antioxidant data for this compound is not extensively detailed in the reviewed literature, the structure-activity relationships established for the quinazolinone class suggest that the halogen substitutions at the 6 and 8 positions would significantly influence its biological profile. nih.gov Research on other quinazolinones has shown that halogen substitutions can enhance certain biological activities. nih.gov

The following table summarizes the antioxidant activities of various quinazolinone derivatives from different studies, illustrating the structure-activity relationships discussed.

| Compound/Derivative | Assay | Activity Metric | Result |

| 2-Aryl-4(3H)-quinazolinone derivatives | Superoxide Anion Radical Scavenging | IC50 | 0.57 µM - 48.93 µM benthamdirect.com |

| 2-(2,3-dihydroxyphenyl)quinazolin-4(3H)-one | DPPH | EC50 | 7.5 µM mdpi.com |

| 2-(2,4-dihydroxyphenyl)quinazolin-4(3H)-one | DPPH | EC50 | 7.2 µM mdpi.com |

| 2-(3,4-dihydroxyphenyl)quinazolin-4(3H)-one | DPPH | EC50 | 7.4 µM mdpi.com |

| 2-(2,3-dihydroxyphenyl)quinazolin-4(3H)-one | CUPRAC | TEAC | 3.46 mdpi.com |

| 2-(2,4-dihydroxyphenyl)quinazolin-4(3H)-one | CUPRAC | TEAC | 2.74 mdpi.com |

| 2-(3,4-dihydroxyphenyl)quinazolin-4(3H)-one | CUPRAC | TEAC | 2.62 mdpi.com |

Structure Activity Relationship Sar and Pharmacophore Analysis of 6 Chloro 8 Iodo 4 3h Quinazolinone Analogs

Influence of Substituents at the Quinazolinone Core (C2, N3, C4, C6, C8)

The biological activity of 6-chloro-8-iodo-4(3H)-quinazolinone analogs is highly dependent on the nature and position of substituents on the quinazolinone scaffold. Modifications at the C2, N3, C4, C6, and C8 positions have been shown to significantly modulate the pharmacological properties of these compounds, including their anticancer and antimicrobial effects. nih.govresearchgate.net

C2 Position: The C2 position offers a strategic point for introducing a variety of substituents that can influence the molecule's interaction with biological targets. For instance, the introduction of a methyl group at the C2 position in 6,8-diiodo-quinazolin-4(3H)-one derivatives has been a common starting point for further derivatization. nih.gov The reactivity of a 2-methyl group allows for condensation reactions with aldehydes to yield 2-styryl derivatives, which have been explored for their biological activities. researchgate.net Furthermore, the presence of methyl, amine, or thiol groups at the C2 position is considered essential for the antimicrobial activities of quinazolinone derivatives. nih.gov

C4 Position: The carbonyl group at the C4 position is a key feature of the 4(3H)-quinazolinone scaffold and is crucial for its biological activity. It can act as a hydrogen bond acceptor, facilitating interactions with biological targets. nih.gov While modifications at this position are less common than at C2 or N3, its presence is generally considered essential for the activity of many quinazolinone-based inhibitors. Replacement of the C4-oxo group can lead to a significant loss of activity.

C6 and C8 Positions: The substitution pattern at the C6 and C8 positions, particularly with halogens, plays a pivotal role in determining the biological profile of quinazolinone analogs. The presence of a chlorine atom at C6 and an iodine atom at C8 in the parent compound is a key determinant of its activity. SAR studies on related dihalogenated quinazolinones have consistently shown that the presence of halogens at these positions enhances potency. For example, 6,8-dibromo and 6,8-diiodo quinazolinone derivatives have exhibited significant anticancer and antibacterial activities. nih.govnih.gov These bulky and lipophilic halogen atoms can influence the molecule's absorption, distribution, and target interaction.

The following table summarizes the influence of substituents at various positions on the quinazolinone core based on studies of analogous compounds:

| Position | Substituent Type | Influence on Biological Activity | Reference |

| C2 | Methyl, Amine, Thiol | Essential for antimicrobial activity. | nih.gov |

| Styryl | Can be explored for enhanced biological activity. | researchgate.net | |

| N3 | Substituted Phenylamino | Can lead to potent anticancer activity. | nih.gov |

| Heterocyclic Rings | Can significantly modulate biological effects. | nih.gov | |

| C4 | Carbonyl (Oxo) | Crucial for activity, acts as a hydrogen bond acceptor. | nih.gov |

| C6, C8 | Halogens (Bromo, Iodo) | Enhances anticancer and antibacterial potency. | nih.govnih.gov |

Impact of Halogenation Pattern (Chlorine and Iodine) on Biological Activity

The specific halogenation pattern of this compound is a critical determinant of its biological activity. The presence of both chlorine and iodine at positions C6 and C8, respectively, creates a unique electronic and steric environment that influences the molecule's interaction with biological targets. nih.govnih.gov

The introduction of halogens into the quinazolinone ring is a well-established strategy to enhance biological potency. Halogens can increase the lipophilicity of the molecule, which can improve its ability to cross cell membranes. Furthermore, halogens can participate in halogen bonding, a non-covalent interaction that can contribute to the binding affinity of the compound to its target protein.

Studies on dihalogenated quinazolinone analogs provide valuable insights into the role of the halogenation pattern. For instance, a series of 6,8-dibromo-4(3H)quinazolinone derivatives displayed potent cytotoxic activity against the human breast carcinoma cell line MCF-7. nih.gov Similarly, the substitution of the quinazolinone ring with iodine at the 6 and 8 positions has been shown to significantly improve antibacterial activity. nih.gov

The following table presents data on the cytotoxic activity of some 6,8-dihalo-4(3H)-quinazolinone analogs, highlighting the impact of halogenation on anticancer potency.

| Compound | Halogenation Pattern | Target Cell Line | IC50 (µg/mL) | Reference |

| Doxorubicin (Control) | - | MCF-7 | 29.6 | nih.gov |

| Compound IX | 6,8-Dibromo | MCF-7 | 1.8 | nih.gov |

| Compound XIIIa | 6,8-Dibromo | MCF-7 | 10.8 | nih.gov |

| Compound XIIIb | 6,8-Dibromo | MCF-7 | 1.7 | nih.gov |

| Compound XIVa | 6,8-Dibromo | MCF-7 | 29.6 | nih.gov |

| Compound XIVb | 6,8-Dibromo | MCF-7 | 5.4 | nih.gov |

| Compound XIVc | 6,8-Dibromo | MCF-7 | 13.9 | nih.gov |

| Compound XIVd | 6,8-Dibromo | MCF-7 | 1.83 | nih.gov |

| Compound XIVe | 6,8-Dibromo | MCF-7 | 6.84 | nih.gov |

| Compound XVc | 6,8-Dibromo | MCF-7 | 15.7 | nih.gov |

Identification of Key Pharmacophoric Features for Specific Biological Targets

Pharmacophore modeling is a crucial tool in drug discovery that helps to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for a molecule to interact with a specific biological target and exert its therapeutic effect. For this compound analogs, the identification of key pharmacophoric features is essential for the rational design of more potent and selective inhibitors of specific enzymes or receptors.

Based on the SAR studies of various quinazolinone derivatives, several key pharmacophoric features can be proposed for their biological activity. These often include:

A hydrogen bond acceptor: The C4-oxo group is a prominent hydrogen bond acceptor, which is often crucial for anchoring the molecule within the active site of a target protein. nih.gov

Aromatic/hydrophobic regions: The fused benzene (B151609) ring of the quinazolinone core and any aromatic substituents at the N3 position provide hydrophobic surfaces that can engage in van der Waals interactions with the target.

Halogen bond donors: The chlorine and iodine atoms at the C6 and C8 positions can act as halogen bond donors, forming specific interactions with electron-rich atoms in the binding pocket.

Hydrogen bond donors/acceptors in substituents: Substituents at the C2 and N3 positions can introduce additional hydrogen bond donors and acceptors, further enhancing the binding affinity and selectivity.

For instance, in the context of kinase inhibition, a pharmacophore model for 6-arylquinazolin-4-amines identified a hydrogen bond acceptor, a hydrogen bond donor, and two aromatic rings as key features for potent inhibition of Cdc2-like kinase 4 (Clk4) and dual-specificity tyrosine-phosphorylation-regulated kinase 1A (Dyrk1A). nih.gov While this study was on a related quinazoline (B50416) scaffold, the identified features provide valuable insights into the potential pharmacophoric requirements for kinase inhibition by this compound analogs.

The thiosemicarbazone moiety, which possesses both –N-C=S and –CH=N- groups as a pharmacophore, has been incorporated into quinazolinone structures to create potent antimicrobial agents. nih.gov This highlights how specific pharmacophoric groups can be appended to the quinazolinone core to target different biological pathways.

Development of Hybrid Molecules and Conjugates for Enhanced Efficacy

Molecular hybridization is a contemporary drug design strategy that involves combining two or more pharmacophoric units from different bioactive molecules into a single hybrid compound. This approach aims to create novel chemical entities with improved affinity, selectivity, and efficacy, or with a dual mode of action. The this compound scaffold is an attractive candidate for the development of hybrid molecules due to its established biological activity and synthetic tractability. nih.gov

The rationale behind creating hybrid molecules based on the this compound core is to leverage its inherent pharmacological properties while introducing new functionalities that can enhance its therapeutic potential. For example, conjugating the quinazolinone scaffold with other heterocyclic systems known for their biological activities, such as morpholine (B109124) or pyridine, can lead to compounds with improved anticancer or antimicrobial profiles. nih.govnih.gov

The development of hybrid molecules and conjugates of this compound represents a promising avenue for future research, with the potential to yield novel drug candidates with improved therapeutic profiles for a variety of diseases.

Computational and Theoretical Investigations in 6 Chloro 8 Iodo 4 3h Quinazolinone Research

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a specific target, typically a protein or enzyme. This method is crucial for understanding the basis of a compound's biological activity.

In the study of quinazolinone derivatives, molecular docking has been instrumental in identifying and validating potential biological targets. For instance, a series of novel 6-iodo-2-methylquinazolin-4-(3H)-one derivatives were evaluated as potential antitumor agents, with molecular docking studies revealing their interaction with dihydrofolate reductase (DHFR), a key enzyme in cell proliferation. nih.gov The docking results for these iodinated quinazolinones showed a strong correlation between the calculated binding affinity and the experimentally observed cytotoxic activity. nih.gov Key interactions identified included those between the iodine atom and residue R71 of the DHFR active site, as well as significant van der Waals forces with amino acids L23, L68, and T57. nih.gov Furthermore, π-stacking interactions between the quinazoline (B50416) aromatic ring and residues F32 and F35 were found to be predominant. nih.gov

Another study focused on 6-halo-2,3-disubstituted-4(3H)-quinazolinone derivatives as potential cyclooxygenase-II (COX-II) inhibitors. researchgate.net Using Molsoft ICM 3.5 software, various ligands were docked into the COX-II binding site to identify structures with favorable binding interactions similar to the known inhibitor celecoxib. researchgate.net The results indicated that the type of halogen at the 6-position (including iodo substituents) did not significantly affect the binding energy to the COX-II receptor. researchgate.net The study highlighted that the presence of a hydrogen acceptor atom on substituents could lead to hydrogen bonding with the amino acid Ser-516, suggesting its important role in the binding of quinazoline derivatives to the COX-II active site. researchgate.net

| Target Protein | Key Interacting Residues | Type of Interaction | Computational Tool | Reference |

| Dihydrofolate Reductase (DHFR) | R71, L23, L68, T57, F32, F35 | van der Waals, π-stacking | Not Specified | nih.gov |

| Cyclooxygenase-II (COX-II) | Ser-516 | Hydrogen Bonding | Molsoft ICM 3.5 | researchgate.net |

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. These models help in predicting the activity of new, unsynthesized compounds and in understanding which structural features are crucial for their therapeutic effects.

For quinazolinone-based compounds, QSAR studies have been successfully applied to guide the design of more potent derivatives. A three-dimensional QSAR (3D-QSAR) analysis was conducted on a series of newly synthesized iodinated 4-(3H)-quinazolinones to understand their antitumor activity. nih.gov The model indicated that the presence of electron-withdrawing and lipophilic groups at the para-position of the phenyl ring, along with hydrophobic interactions of the quinazolinone ring within the DHFR active site, were favorable for activity. nih.gov

In broader studies of quinazoline derivatives, QSAR models have been developed to predict cytotoxic activity against various cancer cell lines. nih.gov These models typically use a range of molecular descriptors representing lipophilic, electronic, and steric properties. nih.gov For example, descriptors such as the n-octanol/water partition coefficient (log K(ow)), Hammett constants (sigma), and molecular connectivity indices are often correlated with biological activity. nih.gov The resulting mathematical equations from these analyses provide a framework for designing new compounds with enhanced pharmacological profiles. nih.gov The goal is to use these predictive models to prioritize the synthesis of compounds with the highest potential efficacy. nih.gov

| QSAR Model Type | Key Findings/Descriptors | Application | Reference |

| 3D-QSAR | Electron-withdrawing groups, lipophilicity, hydrophobic interactions | Antitumor activity (DHFR inhibitors) | nih.gov |

| 2D-QSAR | Constitutional, functional, 2D autocorrelation, charge descriptors | Cytotoxic activity against breast cancer | nih.gov |

| 2D-QSAR | log K(ow), sigma constants, pKa, molecular connectivity | Toxicity of chlorophenols (example of descriptor use) | nih.gov |

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure, geometry, and reactivity of molecules. By calculating fundamental properties, DFT provides insights that are complementary to experimental data.

DFT calculations have been employed to study various derivatives of the quinazolinone scaffold. In one such study, the ground-state geometries of novel quinazolinone Schiff base derivatives were optimized using the B3LYP/6-31G* level of theory. semanticscholar.orgnih.gov These calculations were used to determine a range of quantum chemical parameters, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). semanticscholar.orgnih.gov The HOMO-LUMO energy gap (Egap) is a particularly important parameter, as it relates to the chemical reactivity and kinetic stability of the molecule. semanticscholar.org A smaller energy gap generally implies higher reactivity.

Other calculated properties include ionization potential, electron affinity, electronegativity (χ), chemical hardness (η), and softness (S). semanticscholar.orgnih.govresearchgate.net These parameters help in understanding the distribution of electrons within the molecule and its propensity to participate in chemical reactions. rsc.org By comparing these computed properties with those of known active compounds, such as the drug erlotinib, researchers can assess the potential of new quinazolinone derivatives as therapeutic agents. semanticscholar.orgnih.gov

| DFT Parameter | Description | Significance in Drug Design | Reference |

| HOMO Energy | Energy of the highest occupied molecular orbital | Relates to the ability to donate electrons | semanticscholar.orgwalisongo.ac.id |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital | Relates to the ability to accept electrons | semanticscholar.orgwalisongo.ac.id |

| HOMO-LUMO Gap (Egap) | The energy difference between HOMO and LUMO | Indicates chemical reactivity and stability | semanticscholar.orgnih.gov |

| Electronegativity (χ) | A measure of an atom's ability to attract shared electrons | Influences bond polarity and interactions | semanticscholar.orgnih.gov |

| Chemical Hardness (η) | Resistance to change in electron distribution | Relates to the stability of the molecule | semanticscholar.orgnih.govresearchgate.net |

In Silico Screening and Virtual Library Design

In silico screening, also known as virtual screening, is a computational technique used in the early stages of drug discovery to search large libraries of chemical structures for compounds that are most likely to bind to a drug target. This approach allows researchers to evaluate millions of compounds computationally, significantly narrowing down the candidates for experimental testing.

The 4(3H)-quinazolinone core, the parent structure of 6-chloro-8-iodo-4(3H)-quinazolinone, has been identified as a privileged scaffold in medicinal chemistry. Its value has been demonstrated through large-scale in silico screening campaigns. For example, the screening of 1.2 million compounds led to the discovery of a novel 4(3H)-quinazolinone antibacterial agent that showed activity against Staphylococcus aureus. nih.gov

Furthermore, the quinazoline scaffold is frequently used as a foundation for designing virtual libraries of new potential inhibitors. nih.gov Researchers can start with a known active quinazoline structure and computationally generate thousands of derivatives by modifying various substituents. These virtual libraries are then screened against a specific biological target, such as the Epidermal Growth Factor Receptor (EGFR), which is implicated in several types of cancer. nih.gov By combining virtual screening with molecular docking and QSAR, scientists can design new lead compounds with improved potency and selectivity, as demonstrated in studies where novel quinazoline derivatives were designed to target the EGFR active site. nih.gov

Future Research Directions and Unexplored Potential of 6 Chloro 8 Iodo 4 3h Quinazolinone

Exploration of Novel Synthetic Pathways for Complex Derivatives

While traditional methods for synthesizing the 4(3H)-quinazolinone core are well-established, future research should focus on developing and applying more advanced and efficient synthetic methodologies to the 6-chloro-8-iodo-4(3H)-quinazolinone backbone. The goal is to create complex, three-dimensional structures and diverse chemical libraries that are not easily accessible through conventional means.

Modern synthetic strategies could revolutionize the derivatization of this scaffold. ujpronline.comujpronline.com Techniques such as metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) can be employed, particularly leveraging the reactivity of the iodo group at position 8, to introduce a wide array of substituents. frontiersin.org Furthermore, the application of one-pot, multi-component reactions will enable the rapid assembly of complex molecules from simple precursors, improving atom economy and reducing synthesis time. researchgate.net

Other promising avenues include:

Microwave-assisted and Ultrasound-promoted Synthesis: These techniques can accelerate reaction rates, increase yields, and promote the formation of novel derivatives that may not be achievable under standard thermal conditions. ujpronline.comujpronline.com

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters, enhancing safety and scalability for the synthesis of quinazolinone analogues.

Photoredox Catalysis: Visible-light-induced reactions provide a mild and efficient way to forge new bonds and introduce complex functional groups onto the quinazolinone core.

The exploration of these novel pathways will be crucial for generating structurally diverse libraries of this compound derivatives, which are essential for thorough biological screening and the development of potent therapeutic agents.

Discovery of New Biological Targets and Polypharmacology

Quinazolinone derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and anticonvulsant effects. ujpronline.comnih.govnih.gov This broad activity profile suggests that compounds based on this scaffold are capable of interacting with multiple biological targets, a concept known as polypharmacology. nih.gov While related quinazolinones have been shown to inhibit enzymes like PARP-1, EGFR kinase, and phosphodiesterase 10A (PDE10A), the specific molecular targets for this compound remain largely uncharacterized. nih.govnih.gov

A critical future direction is the systematic identification of the biological targets for this compound and its derivatives. This can be achieved through a combination of approaches:

Affinity-based Proteomics: Using the compound as a molecular probe to isolate and identify its binding partners from cell lysates.

Computational Target Prediction: Employing reverse docking and other in silico methods to screen the compound against databases of known protein structures.

Phenotypic Screening: Testing the compound across a wide range of cell-based assays representing different disease states to uncover unexpected therapeutic activities.

Understanding the polypharmacology of this compound is essential. Identifying both the primary therapeutic targets and potential off-target interactions will provide a comprehensive view of its biological effects, guiding the development of safer and more effective drugs. This knowledge will enable researchers to either design more selective ligands or intentionally leverage multi-target interactions for complex diseases like cancer.

Development of Advanced Analogues with Improved Potency and Selectivity

Structure-activity relationship (SAR) studies have consistently shown that the nature and position of substituents on the quinazolinone ring are critical determinants of biological activity. nih.gov The presence of halogen atoms at positions 6 and 8, as in the title compound, has been specifically linked to significantly improved antimicrobial activity. nih.gov Future research must build upon this foundation to systematically develop advanced analogues with enhanced potency and selectivity for specific, validated biological targets.

Key areas for modification on the this compound scaffold include:

Position 2: Introducing a variety of substituted aryl or heterocyclic rings can significantly modulate activity. Groups like methyl, amine, or thiol at this position have been found to be important for antimicrobial effects. nih.gov

Position 3: The substituent at this position plays a crucial role in directing the compound's properties. Attaching different aromatic rings, alkyl chains, or complex heterocyclic systems can fine-tune the molecule's interaction with its target and affect its pharmacokinetic profile. nih.gov

The following table summarizes key SAR insights that can guide the future design of analogues.

| Position of Substitution | Type of Substituent | Reported Impact on Activity | Citation |

| Positions 6 & 8 | Halogen atoms (e.g., Iodo, Chloro) | Significantly improves antimicrobial activity | nih.gov |

| Position 2 | Methyl, Amine, or Thiol groups | Essential for antimicrobial properties | nih.gov |

| Position 3 | Substituted aromatic ring | Important for antimicrobial activity | nih.gov |

| Position 4 of Aniline (B41778) Ring (at C4) | Heavy/bulky halogen atoms | Increased activity on VEGFR2 | mdpi.com |

By systematically synthesizing and testing new analogues based on these SAR principles, researchers can optimize the this compound scaffold to produce drug candidates with superior therapeutic profiles.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the drug discovery process, making it faster and more predictive. nih.gov These computational tools can be powerfully applied to the this compound scaffold to accelerate the design-make-test-analyze cycle.

Future research should leverage AI and ML in several key areas:

De Novo Drug Design: Generative AI models can design entirely new molecules from scratch. arxiv.orgethz.ch By providing the this compound core as a starting point and defining desired properties (e.g., high affinity for a specific target, low predicted toxicity), these models can generate novel, synthesizable derivatives for consideration. ethz.ch

Predictive Modeling: ML algorithms can be trained on existing data to build Quantitative Structure-Activity Relationship (QSAR) models. These models can predict the biological activity of newly designed analogues before they are synthesized, allowing researchers to prioritize the most promising candidates. nih.gov Graph neural networks (GNNs) are particularly adept at learning from molecular structures to predict their properties and interactions. nih.gov

ADMET Prediction: AI tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of virtual compounds. This in silico screening helps to eliminate candidates with poor pharmacokinetic profiles early in the discovery process, saving significant time and resources. nih.gov

Reaction Prediction: AI can also assist in the synthesis of new analogues by predicting the outcomes of chemical reactions and suggesting optimal synthetic routes, thereby streamlining the work of medicinal chemists. technologynetworks.com

Q & A

Q. What are the common synthetic routes for 6-chloro-8-iodo-4(3H)-quinazolinone, and how do iodine-mediated oxidative condensation methods compare in efficiency?

Methodological Answer: The synthesis of this compound typically involves iodine-mediated oxidative condensation of unprotected monosaccharides/disaccharides with o-aminobenzamides. Key steps include:

- Reagent selection : Iodine acts as both an oxidant and a cyclization promoter, enabling one-pot synthesis without protecting groups .

- Catalyst optimization : DABCO (1,4-diazabicyclo[2.2.2]octane) under solvent-free conditions improves yields by facilitating condensation between anthranilic acid, trimethyl orthoformate, and amines .

- Comparison : Iodine-based methods achieve moderate to high yields (60–85%) but may require stoichiometric iodine, whereas DABCO catalysis offers greener conditions with yields >90% . Purification often involves recrystallization from ethanol-water mixtures .

Q. How are the biological activities of this compound derivatives typically assessed in preclinical studies?

Methodological Answer: Prebiological screening involves:

- In vitro assays : Antibacterial activity via MIC (minimum inhibitory concentration) testing against Gram-positive/negative strains; antifungal activity using agar diffusion .

- Anticancer evaluation : Cytotoxicity via MTT assays on cancer cell lines (e.g., HeLa, MCF-7), with IC₅₀ values compared to reference drugs like doxorubicin .

- Mechanistic studies : Enzyme inhibition (e.g., anti-glucosidase or kinase assays) to identify molecular targets .

- Toxicity profiling : Acute toxicity (e.g., rodent LD₅₀) and genotoxicity screening to prioritize candidates .

Q. What spectroscopic techniques are critical for characterizing this compound derivatives?

Methodological Answer: Structural elucidation relies on:

- ¹H/¹³C NMR : Assigns substituent positions (e.g., chloro and iodo groups) via chemical shifts and coupling patterns. For example, the 2-methyl group in 3-substituted derivatives appears at δ ~2.65 ppm .

- IR spectroscopy : Confirms carbonyl (C=O) stretching at ~1680 cm⁻¹ and NH vibrations at ~3200 cm⁻¹ .

- Mass spectrometry (HRMS) : Validates molecular weight and halogen isotope patterns (e.g., iodine’s M+2 peak) .

- X-ray crystallography : Resolves regiochemistry of iodine substitution in ambiguous cases .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve the yield of this compound derivatives under heterogeneous catalysis?

Methodological Answer: Advanced optimization strategies include:

- Catalyst screening : Bi(TFA)₃–[nbp]FeCl₄ or Brønsted acidic ionic liquids enhance cyclization efficiency by stabilizing intermediates .

- Solvent effects : Solvent-free or low-polarity media (e.g., toluene) reduce side reactions .

- Temperature control : Refluxing in acetone (56–60°C) minimizes decomposition of iodine-sensitive intermediates .

- Byproduct analysis : TLC or HPLC monitors competing pathways (e.g., over-iodination or dimerization) .

Q. What strategies address discrepancies in biological activity data across different studies of quinazolinone derivatives?

Methodological Answer: Contradictions arise from variations in:

- Assay protocols : Standardize MIC testing using CLSI guidelines or harmonize cell lines (e.g., ATCC-certified strains) .

- Structural heterogeneity : Compare substituent effects (e.g., 3-phenyl vs. 3-alkyl groups) using matched molecular pairs .

- Pharmacokinetic factors : Account for metabolic stability (e.g., CYP450 interactions) using liver microsome assays .

- Data normalization : Report activity relative to internal controls (e.g., % inhibition at fixed concentrations) .

Q. How do structural modifications at specific positions influence the pharmacological profile of this compound?

Methodological Answer: Structure-activity relationship (SAR) studies reveal:

- Position 2 : Electron-withdrawing groups (e.g., Cl, I) enhance anticancer activity by increasing electrophilicity and DNA intercalation .

- Position 3 : Bulky substituents (e.g., cyclopropylethynyl) improve metabolic stability but reduce solubility .

- Position 6/8 : Halogenation (Cl, I) augments antibacterial potency via hydrophobic interactions with bacterial enzymes .

- Hybrid derivatives : Conjugation with furanyl or piperidinyl moieties (e.g., 6-fluoro-2-[(1E)-2-(5-nitro-2-furanyl)ethenyl]) enhances anti-inflammatory and pro-differentiation effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.